1-Tert-butyl-4-fluorobenzene

Übersicht

Beschreibung

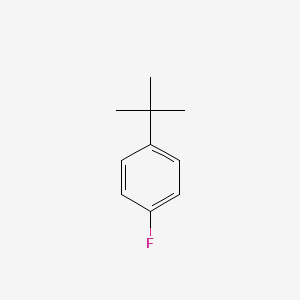

1-Tert-butyl-4-fluorobenzene: is an organic compound with the molecular formula C10H13F . It is a derivative of benzene, where a fluorine atom is substituted at the para position relative to a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-fluorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of fluorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Tert-butyl-4-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: While the tert-butyl group is relatively stable, the fluorine atom can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used for nitration reactions.

Halogenation: Halogens such as chlorine or bromine, in the presence of a Lewis acid catalyst, are used for halogenation reactions.

Major Products Formed:

Nitration: 1-Tert-butyl-4-nitrobenzene

Halogenation: 1-Tert-butyl-4-chlorobenzene or 1-tert-butyl-4-bromobenzene.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Tert-butyl-4-fluorobenzene has several key applications in scientific research:

Organic Synthesis

- Role : Serves as a building block for more complex organic molecules.

- Mechanism : The tert-butyl group activates the aromatic ring for electrophilic substitution reactions, while the fluorine atom influences electronic properties through inductive and resonance effects.

Pharmaceutical Development

- Role : Used in the synthesis of fluorinated pharmaceuticals.

- Benefits : The fluorine substituent enhances metabolic stability and lipophilicity, making it suitable for developing diagnostic agents in positron emission tomography (PET) imaging .

Nanotechnology

- Application : Acts as a precursor for synthesizing nanomaterials such as fluorinated graphene-like structures.

- Results : These materials exhibit unique electrical characteristics suitable for advanced electronic applications .

Semiconductor Manufacturing

- Function : Employed as a dopant to modify electrical conductivity during semiconductor fabrication.

- Outcome : Semiconductors doped with this compound show controlled conductivity essential for electronic device performance .

Food Packaging

This compound is utilized in creating polymers that enhance barrier properties against oxygen and moisture, thereby improving food preservation.

| Application Area | Methodology | Results |

|---|---|---|

| Food Packaging | Polymerization with other monomers | Improved barrier properties, reduced gas permeability |

Cosmetic Chemistry

The compound is being explored for use in electrolytes within lithium-ion batteries, where it can operate at higher voltages and temperatures. Batteries using these electrolytes have shown increased energy density and thermal stability .

Case Studies

- Fluorinated Pharmaceuticals : Research indicates that fluorinated compounds like this compound can serve as effective diagnostic agents due to their favorable pharmacokinetic profiles. A study on similar compounds demonstrated enhanced bioactivity and metabolic stability when bulky groups were present .

- Nanomaterials Development : A study focused on the synthesis of nanostructures from this compound showed that controlled pyrolysis could yield materials with significantly altered electronic properties, beneficial for applications in electronics .

- Semiconductor Performance : Investigations into the use of this compound as a dopant revealed that it effectively modifies the conductivity of semiconductors, thus enhancing their performance metrics in electronic devices .

Wirkmechanismus

The mechanism of action of 1-tert-butyl-4-fluorobenzene primarily involves its reactivity towards electrophiles. The tert-butyl group is an electron-donating group, which activates the para position for electrophilic attack. The fluorine atom, being highly electronegative, can influence the electron density of the aromatic ring through both inductive and resonance effects . This dual influence makes the compound highly reactive in electrophilic aromatic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

- 1-Tert-butyl-4-chlorobenzene

- 1-Tert-butyl-4-bromobenzene

- 1-Tert-butyl-4-iodobenzene

Comparison: 1-Tert-butyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated derivatives. Fluorine’s high electronegativity and small size allow for strong C-F bonds, making the compound more stable and less reactive towards nucleophiles compared to its chloro, bromo, and iodo counterparts . Additionally, the bioisosteric properties of fluorine make it particularly valuable in pharmaceutical research .

Biologische Aktivität

1-Tert-butyl-4-fluorobenzene is an aromatic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, properties, and implications in pharmacology and toxicology.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzene ring. Its molecular formula is with a molar mass of approximately 166.2 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 166.2 g/mol |

| Log P (octanol/water) | 2.73 - 3.25 |

| Skin Permeation Rate | Log Kp: -5.47 cm/s |

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds with similar substitutions have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or by affecting signaling pathways such as NF-kB . Further studies are necessary to elucidate the specific mechanisms involved.

Interaction with Cytochrome P450 Enzymes

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This interaction can affect drug metabolism and clearance, thereby influencing pharmacokinetics when used in combination with other therapeutic agents . Understanding these interactions is crucial for assessing both therapeutic efficacy and potential toxicity.

Study on Fluorinated Compounds

A study focusing on the biological activity of various fluorinated compounds highlighted that those with bulky groups like tert-butyl showed altered metabolic stability and enhanced bioactivity . This suggests that this compound may similarly benefit from increased resistance to metabolic degradation.

Toxicological Assessments

Toxicological assessments of structurally related compounds indicate that while some tert-butyl phenols are safe in low concentrations, higher doses can lead to adverse effects such as hepatotoxicity or nephrotoxicity . The safety profile of this compound remains to be fully characterized, necessitating further research into its toxicological effects.

Eigenschaften

IUPAC Name |

1-tert-butyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXPXFQBHNIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220372 | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-30-4 | |

| Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.